molecular formula C19H20N2O3 B4580522 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4580522
M. Wt: 324.4 g/mol
InChI Key: QBYJDCMNKWGCNS-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic small molecule with the molecular formula C19H20N2O3 and a molecular weight of 324.38 g/mol . This benzamide derivative features a methoxy-substituted indole core, a scaffold of high interest in medicinal chemistry due to its wide range of biological activities. Indole derivatives are extensively researched for their potential applications, including serving as anti-inflammatory agents and antioxidants . The presence of the methoxy groups is a key structural feature, as such electron-donating groups can significantly influence a compound's antioxidative capacity and its ability to interact with biological targets . This compound is intended for research applications such as in vitro screening, as a standard in analytical studies, or as a building block in the synthesis of more complex molecules for pharmaceutical discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYJDCMNKWGCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can take place on the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Hydroxylated derivatives of the original compound.

    Reduction Products: Amines derived from the reduction of the benzamide group.

    Substitution Products: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide, a comparative analysis with structurally analogous compounds is essential. Key structural variations, biological activities, and substituent effects are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Key Activities
This compound Methoxy-substituted benzamide + 6-methoxyindole-ethyl chain ~354.4 Antimicrobial, receptor modulation
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Benzothiazole core + methylthio group ~346.4 Anticancer (p53 interaction), antimicrobial
N-[3-(Methylsulfonamido)phenyl]-4-((4-methylthiazol-2-yl)methoxy)benzamide Thiazole-methoxy + sulfonamide ~427.5 Antibacterial, enhanced solubility
5-Chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Chloro-methoxy benzamide + tetrahydroquinoline ~455.0 Enhanced anticancer selectivity
2-Methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide Thiophene-pyrazole + methoxy benzamide ~381.4 Antibacterial (PABA mimicry)

Key Findings:

Impact of Methoxy Groups: The methoxy substituents in the target compound enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, a feature shared with N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide . This substitution pattern improves metabolic stability compared to non-methoxy analogs .

Indole vs. Benzothiazole Cores :

  • Compounds with indole cores (e.g., the target compound) exhibit stronger receptor-modulating activities, while benzothiazole derivatives (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide ) show higher anticancer potency due to interactions with DNA repair pathways .

Role of Heterocyclic Additions :

  • The inclusion of thiophene or pyrazole rings (e.g., in 2-methoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide ) introduces π-π stacking interactions, improving antibacterial efficacy by mimicking PABA in folate synthesis .

Substituent-Driven Selectivity: Alkyl chains (e.g., 3-methylbutyl in 5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide) increase selectivity for cancer cells by reducing off-target interactions .

Sulfonamide and Thiazole Modifications :

  • Sulfonamide groups (e.g., in N-[3-(methylsulfonamido)phenyl]-4-((4-methylthiazol-2-yl)methoxy)benzamide ) improve solubility and bioavailability, a critical advantage over the target compound in pharmacokinetic profiles .

Biological Activity

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a methoxy group. Its molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 320.37 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20N2O3
Molecular Weight320.37 g/mol
LogP3.61
Polar Surface Area54 Å

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound binds to various receptors and enzymes, modulating their activity.
  • Pathways Involved : It influences signaling pathways related to inflammation, apoptosis, and cell proliferation, which may contribute to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that this compound possesses notable anticancer properties. For instance:

  • Cell Line Studies : It has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
Cell LineIC50 (µM)Reference
HepG20.71
MCF71.88
NCI-H4608.55

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, showing potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.

Antiviral Activity

Preliminary studies suggest that it may exhibit antiviral properties, particularly against certain viral strains. However, further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Molecular Docking Studies : Research involving molecular docking simulations has revealed that the compound interacts significantly with lipoprotein-associated phospholipase A2 (Lp-PLA2), suggesting a mechanism for its anti-inflammatory effects .
  • ADMET Profiling : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of the compound have been analyzed, indicating favorable profiles that support its potential as a drug candidate .
  • Comparative Studies : Comparative analyses with other indole derivatives have highlighted the unique efficacy of this compound in specific biological assays .

Q & A

Basic: What are the optimal reaction conditions and purification methods for synthesizing 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide?

Answer:
The synthesis typically involves coupling the indole and benzamide moieties using reagents like carbodiimides (e.g., DCC or EDC) under controlled conditions. Key steps include:

  • Reaction Conditions : Use of strong bases (e.g., NaOH) and coupling agents to facilitate amide bond formation . Temperature control (room temp to 60°C) and solvent selection (e.g., CH₂Cl₂, DMF) are critical to minimize side reactions .
  • Purification : Recrystallization from ethanol or methanol is common, while chromatography (silica gel, gradient elution) ensures high purity, especially for intermediates .
  • Yield Optimization : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of coupling agent) and reaction time (1–24 hours) improves efficiency .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Answer:
Discrepancies arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

  • Cross-Validation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT calculations) .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or hydrogen-bonding networks .
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals and LC-MS/MS to identify trace by-products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Essential techniques include:

  • Spectroscopy : ¹H/¹³C NMR for functional group verification and MS (ESI-TOF) for molecular weight confirmation .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%) .
  • Elemental Analysis : Combustion analysis validates C, H, N, S content against theoretical values .

Advanced: What strategies are effective in optimizing yield and minimizing by-products during the coupling of indole and benzamide moieties?

Answer:
Strategies derived from analogous syntheses:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency under hydrogenation conditions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • By-Product Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Basic: Which functional groups in the compound are most reactive, and how do they influence derivatization approaches?

Answer:
Key reactive sites:

  • Indole NH : Susceptible to alkylation/acylation; requires protection (e.g., Boc) during multi-step syntheses .
  • Methoxy Groups : Electron-donating effects stabilize electrophilic substitution at the benzene ring .
  • Amide Bond : Hydrolysis-prone under acidic/basic conditions; use mild deprotection methods (e.g., TFA in CH₂Cl₂) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the indole and benzamide rings?

Answer:
SAR methodologies include:

  • Substituent Scanning : Synthesize analogs with varied methoxy positions (e.g., 4-methoxy vs. 6-methoxy) to assess enzyme inhibition (e.g., kinase assays) .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., tubulin) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using QSAR models .

Basic: What are the common solvents and catalysts used in the amide bond formation step of this compound's synthesis?

Answer:

  • Solvents : Dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or tetrahydrofuran (THF) .
  • Catalysts/Reagents :
    • Coupling agents: HATU, EDCI .
    • Bases: Triethylamine (Et₃N), pyridine .
    • Reducing agents: Pd/C with H₂ for nitro group reduction .

Advanced: How do steric and electronic factors of the methoxy groups impact intermolecular interactions in crystallographic studies?

Answer:

  • Steric Effects : Methoxy groups at the 6-position of indole induce torsional strain, affecting crystal packing .
  • Electronic Effects : Electron-donating methoxy groups enhance π-π stacking with aromatic residues in protein co-crystals .
  • Hydrogen Bonding : Methoxy oxygen acts as a weak H-bond acceptor in supramolecular assemblies .

Basic: What safety precautions are necessary when handling reagents like lithium aluminum hydride or carbodiimides during synthesis?

Answer:

  • LiAlH₄ : Use in anhydrous conditions (e.g., THF), quench with ethyl acetate to prevent violent reactions .
  • Carbodiimides (EDCI/DCC) : Wear nitrile gloves; avoid inhalation (potential sensitizers) .
  • General Practices : Conduct reactions in fume hoods with blast shields for exothermic steps .

Advanced: What computational methods are employed to predict binding affinities of this compound with biological targets, and how do they align with experimental data?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to estimate ΔG binding .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding using alchemical transformations .
  • Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays (R² > 0.8 indicates strong correlation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

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